1-[(5-Methylthiophen-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid
Description
1-[(5-Methylthiophen-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid (CID 3762482) is a heterocyclic compound featuring a pyrrolidine ring substituted with a carboxylic acid group at position 2 and a sulfonyl group linked to a 5-methylthiophene moiety. Its molecular formula is C₁₀H₁₃NO₄S₂, with a molecular weight of 275.34 g/mol (calculated from ). The compound exhibits a predicted collision cross-section (CCS) of 162.0 Ų for the [M+H]+ adduct, indicating moderate molecular compactness in gas-phase analyses .
Properties
IUPAC Name |
1-(5-methylthiophen-2-yl)sulfonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S2/c1-7-4-5-9(16-7)17(14,15)11-6-2-3-8(11)10(12)13/h4-5,8H,2-3,6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCFDYYHZJBEBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCCC2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Methylthiophen-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 5-methylthiophene-2-sulfonyl chloride and pyrrolidine-2-carboxylic acid.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation. Common solvents include dichloromethane or tetrahydrofuran. The reaction temperature is maintained at around 0°C to room temperature.
Catalysts: No specific catalysts are required, but the reaction may be facilitated by the use of a base such as triethylamine.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves the use of reactors capable of maintaining precise temperature and pressure conditions. Continuous flow chemistry techniques may also be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Sulfonyl Group Reactivity
The sulfonyl group participates in nucleophilic substitution and elimination reactions. Key transformations include:
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Example: Reaction with amines under basic conditions forms sulfonamides, analogous to methods used for 4-nitrobenzenesulfonyl chloride .
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Stability: The sulfonyl group resists oxidation but undergoes hydrolysis in extreme pH conditions .
Carboxylic Acid Reactivity
The carboxylic acid moiety undergoes typical acid-derived reactions:
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Optimization: Esterification with methanol/H₂SO₄ yields >90% conversion .
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Biological relevance: Amide derivatives show enhanced bioavailability in pharmacokinetic studies .
Pyrrolidine Ring Modifications
The saturated pyrrolidine ring enables stereoselective functionalization:
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Stereochemical impact: N-Substituents influence the ring’s pseudorotation, altering binding affinity in biological systems .
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Catalytic hydrogenation preserves the ring structure but reduces electron-withdrawing groups .
Multicomponent Reactions
The compound participates in tandem reactions due to its multifunctional design:
| Reaction System | Components | Products | References |
|---|---|---|---|
| Suzuki coupling | Aryl boronic acids, Pd(PPh₃)₄ | Biaryl-pyrrolidine hybrids | , |
| Click chemistry | Azides, Cu(I) catalysts | Triazole-linked conjugates |
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Example: Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with propargylamine yields triazole derivatives with anticancer activity .
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Selectivity: The sulfonyl group directs electrophilic aromatic substitution to the thiophene ring.
pH-Dependent Behavior
The carboxylic acid (pKa ~2.5) and sulfonamide (pKa ~10.2) groups dictate reactivity in aqueous media:
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Low pH (≤2) : Protonation of the sulfonamide nitrogen enhances electrophilicity, favoring SN2 reactions .
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High pH (≥10) : Deprotonated carboxylate acts as a nucleophile, enabling alkylation or acylation .
Key Research Findings
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Stereoelectronic effects : The sulfonyl group withdraws electron density, activating the pyrrolidine ring for nucleophilic attack .
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Biological interactions : Derivatives inhibit NMDA receptors (Ki = 0.48 μM) via sulfonamide-mediated hydrogen bonding .
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Thermal stability : Decomposition occurs above 200°C, with SO₂ release detected via TGA .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyrrolidine compounds, including those with sulfonyl groups, exhibit varying degrees of antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans .
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound Name | Target Organisms | Activity Observed |
|---|---|---|
| 1-[(5-Methylthiophen-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid | Staphylococcus aureus, E. coli, Klebsiella pneumoniae | Moderate to High |
| Methyl-1-[(5-chloro-1-ethyl-2-methyl-imidazol-4-yl)sulfonyl]pyrrolidine | Bacillus subtilis, Pseudomonas aeruginosa | No activity observed |
This table summarizes the antimicrobial efficacy of related pyrrolidine compounds, suggesting that structural modifications could enhance activity against specific pathogens.
Anticancer Potential
The pyrrolidine scaffold has been extensively studied for its anticancer properties. Compounds featuring this structure have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. The mechanism often involves the modulation of signaling pathways critical for cell survival and proliferation .
Case Study:
A recent study highlighted the synthesis of a pyrrolidine derivative that demonstrated significant cytotoxicity against breast cancer cell lines. The compound's ability to disrupt microtubule formation was identified as a potential mechanism of action, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Effects
Inflammation is a key factor in numerous chronic diseases, and compounds like this compound may offer therapeutic benefits through their anti-inflammatory properties. Research into related compounds has shown that they can inhibit pro-inflammatory cytokines and modulate immune responses .
Table 2: Inflammatory Response Modulation
| Compound Name | Inflammatory Markers | Effect |
|---|---|---|
| 1-[(5-Methylthiophen-2-yl)sulfonyl]pyrrolidine | TNF-alpha, IL-6 | Reduction observed |
| Other pyrrolidine derivatives | IL-1β, COX enzymes | Significant inhibition |
This table illustrates the potential of these compounds to modulate inflammatory responses, highlighting their therapeutic relevance.
Mechanism of Action
The mechanism by which 1-[(5-Methylthiophen-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as a leaving group in biochemical reactions, facilitating the formation of covalent bonds with target molecules. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound's biological activity.
Comparison with Similar Compounds
1-[(5-Bromothien-2-yl)sulfonyl]pyrrolidine-2-carboxylic Acid
1-[3-(Trifluoromethyl)benzenesulfonyl]pyrrolidine-2-carboxylic Acid
Table 1: Structural Comparison
Pyrrolidine Backbone Modifications
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid
1-Methyl-5-oxopyrrolidine-3-carboxylic Acid
Table 2: Functional Group Impact on Bioactivity
Analytical Data
- Collision Cross-Section (CCS) : The target compound’s [M+H]+ CCS (162.0 Ų) is lower than its [M+Na]+ adduct (168.9 Ų), reflecting sodium’s ion mobility effects .
- Antioxidant Derivatives : 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives show distinct NMR shifts (e.g., δ 172.3–172.4 ppm for C=O groups) .
Biological Activity
1-[(5-Methylthiophen-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. The compound, characterized by its unique structure, exhibits various pharmacological properties that warrant detailed exploration. This article will delve into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Molecular Structure and Characteristics
- Molecular Formula : CHNOS
- Molecular Weight : 275.3 g/mol
- CAS Number : 1008281-37-5
- Purity : Minimum 95% .
Structural Features
The compound contains a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This ring structure is known for its versatility in drug design and biological activity. The presence of the sulfonyl group and the methylthiophen moiety enhances its potential interactions with biological targets.
Antibacterial Activity
Research has indicated that derivatives of pyrrolidine compounds often exhibit potent antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria, including strains such as Pseudomonas aeruginosa .
Table 1: Summary of Antibacterial Activity
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| Compound A | Pseudomonas aeruginosa | Potent |
| Compound B | Staphylococcus aureus | Moderate |
| This compound | TBD |
The mechanism through which this compound exerts its antibacterial effects may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways. Further studies are needed to elucidate the precise mechanisms.
Antioxidant and Anti-inflammatory Properties
Pyrrolidine derivatives have also been noted for their antioxidant and anti-inflammatory activities. These properties are crucial in the development of therapeutic agents aimed at treating chronic inflammatory diseases and oxidative stress-related conditions .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of pyrrolidine derivatives demonstrated that modifications to the sulfonyl group significantly impacted their antimicrobial efficacy. Compounds with electron-withdrawing groups showed enhanced activity against resistant bacterial strains .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis highlighted that the spatial arrangement of substituents on the pyrrolidine ring influences biological activity. For instance, specific stereochemical configurations were associated with increased potency against cancer cell lines .
Q & A
What are the common synthetic routes for preparing 1-[(5-Methylthiophen-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid, and what key reaction conditions influence yield?
Answer:
The synthesis typically involves sulfonation of pyrrolidine-2-carboxylic acid derivatives. Key steps include:
- Starting Materials : Pyrrolidine-2-carboxylic acid and 5-methylthiophene-2-sulfonyl chloride.
- Reaction Conditions : Conducted under anhydrous conditions (e.g., dichloromethane) with a base (e.g., triethylamine) to deprotonate the pyrrolidine nitrogen. A molar ratio of 1:1.2 (pyrrolidine:sulfonyl chloride) is optimal.
- Temperature Control : Maintained at 0–5°C initially, followed by gradual warming to room temperature over 12–24 hours.
- Purification : Recrystallization (using ethanol/water) or silica gel chromatography (ethyl acetate/hexane eluent) ensures high purity (>95%) .
How can the stereochemical integrity of this compound be confirmed during synthesis?
Answer:
- Chiral HPLC : Columns like Chiralpak IA/IB with mobile phases (hexane:isopropanol, 90:10 v/v) resolve enantiomers. Retention time comparisons with authentic standards validate configuration.
- NMR with Chiral Shift Reagents : Europium-based reagents induce splitting of proton signals, confirming stereochemical purity.
- X-ray Crystallography : Provides definitive proof of absolute configuration if suitable crystals are obtained (e.g., slow evaporation from acetone) .
What computational methods are employed to predict the reactivity and optimize the synthesis of sulfonylated pyrrolidine derivatives?
Answer:
Advanced strategies include:
- Density Functional Theory (DFT) : Models reaction pathways (e.g., sulfonation transition states) using software like Gaussian or ORCA. Activation energies guide solvent/base selection.
- ICReDD’s Reaction Path Search : Combines quantum chemical calculations with machine learning to screen reaction conditions (e.g., solvents, catalysts) and reduce experimental iterations .
How does the sulfonyl group in this compound influence its binding affinity in receptor-ligand interactions?
Answer:
- Hydrogen Bonding : The sulfonyl group acts as a hydrogen bond acceptor with receptor residues (e.g., lysine or arginine).
- Electrostatic Interactions : Enhances binding stability by 2–3 kcal/mol compared to non-sulfonylated analogs (shown via molecular dynamics simulations in GROMACS).
- Docking Studies : AutoDock Vina predicts binding modes in enzyme active sites (e.g., proteases or kinases), validated by SPR binding assays .
What analytical techniques are critical for characterizing the purity and structure of this compound?
Answer:
- LC-MS (ESI+) : Confirms molecular weight ([M+H]+ ion).
- Multinuclear NMR : 1H (DMSO-d6, δ 1.5–3.5 ppm for pyrrolidine protons) and 13C (δ 170–175 ppm for carboxylic acid) assignments.
- IR Spectroscopy : Sulfonyl stretches (SO2 asymmetric/symmetric) at 1350–1150 cm⁻¹.
- Elemental Analysis : Validates C, H, N, S composition (±0.3% tolerance) .
In studying metabolic pathways, how can isotopic labeling be implemented to track biotransformation?
Answer:
- Isotope Incorporation : Synthesize 13C-labeled analogs at the carboxylic acid or methylthiophene positions.
- LC-MS/MS Monitoring : Use selected reaction monitoring (SRM) to trace labeled metabolites in microsomal assays (e.g., human liver microsomes).
- Kinetic Isotope Effects : Compare 12C/13C turnover rates to identify rate-limiting enzymatic steps .
What strategies resolve contradictions in reported biological activities of sulfonylated pyrrolidine derivatives?
Answer:
- Meta-Analysis : Compare assay conditions (e.g., cell lines, IC50 values) across studies.
- Orthogonal Assays : Validate activity via SPR (binding affinity) and functional assays (e.g., cAMP inhibition).
- Structure-Activity Relationship (SAR) : Synthesize analogs with systematic modifications (e.g., substituent variations on thiophene) to isolate critical functional groups .
What are the stability considerations for storing this compound, and how should degradation be monitored?
Answer:
- Storage : Desiccated at -20°C under argon to prevent hydrolysis/oxidation.
- Stability Testing : Accelerated studies (40°C/75% RH for 4 weeks) predict shelf life.
- Degradation Monitoring : Periodic HPLC analysis detects hydrolytic (free carboxylic acid) or oxidative (sulfone degradation) byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
